molecular formula C10H17NO5 B14145075 (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 51430-72-9

(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol

Cat. No.: B14145075
CAS No.: 51430-72-9
M. Wt: 231.25 g/mol
InChI Key: VKJYMZGTLPGDFR-UHFFFAOYSA-N
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Description

(3-Nitro-1,5-dioxaspiro[55]undec-3-yl)methanol is a chemical compound characterized by a spirocyclic structure with a nitro group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol typically involves the formation of the spirocyclic ring followed by the introduction of the nitro group and the methanol moiety. One common approach is to start with a precursor containing the spirocyclic core and then perform nitration and hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
  • (3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol
  • 1,7-Dioxaspiro[5.5]undecane

Comparison: (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

51430-72-9

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methanol

InChI

InChI=1S/C10H17NO5/c12-6-9(11(13)14)7-15-10(16-8-9)4-2-1-3-5-10/h12H,1-8H2

InChI Key

VKJYMZGTLPGDFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(CO)[N+](=O)[O-]

Origin of Product

United States

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